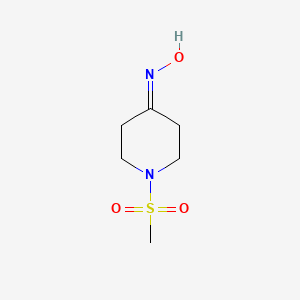

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine: is a chemical compound with the molecular formula C6H12N2O3S It is known for its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a hydroxylamine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and hydroxylamine. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Material: Piperidine derivative

Reagent: Methanesulfonyl chloride

Reagent: Hydroxylamine

Base: Triethylamine

Solvent: Dichloromethane or another suitable organic solvent

Reaction Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methanesulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Sulfide derivatives

Substitution: Various substituted piperidine derivatives

科学的研究の応用

Cancer Therapy

One of the primary applications of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine is in cancer therapy. Research indicates that compounds with hydroxylamine functionality can inhibit key enzymes involved in tumor growth and metastasis.

Case Study: EGFR Inhibition

A recent study highlighted the discovery of a hydroxylamine-based inhibitor that targets the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC). This compound demonstrated high brain penetration and efficacy against osimertinib-resistant cell lines, suggesting that this compound derivatives could be effective in treating brain metastases associated with NSCLC .

Drug Development

The compound has also been investigated for its role in drug development, particularly as a scaffold for designing new inhibitors. The presence of the methanesulfonyl group enhances the pharmacokinetic properties of the molecule, potentially improving its bioavailability and reducing toxicity.

Table 1: Comparison of Hydroxylamine Derivatives in Drug Development

| Compound Name | Target | Activity | Bioavailability | Notes |

|---|---|---|---|---|

| This compound | EGFR | High | Improved | Effective against resistant mutations |

| Hydroxylamine derivative A | CDK | Moderate | Low | Limited CNS penetration |

| Hydroxylamine derivative B | ALK | High | Moderate | Potential for further optimization |

Safety Profile

Safety assessments indicate that while the compound exhibits promising therapeutic effects, it also presents certain risks, such as skin and eye irritation . Therefore, further studies are needed to fully understand its safety profile and therapeutic index.

作用機序

The mechanism of action of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine can be compared with other similar compounds, such as:

N-(1-methanesulfonylpiperidin-4-yl)amine: Lacks the hydroxylamine moiety, which may result in different reactivity and biological activity.

N-(1-methanesulfonylpiperidin-4-ylidene)hydrazine: Contains a hydrazine group instead of hydroxylamine, leading to distinct chemical properties and applications.

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxamic acid: Features a hydroxamic acid group, which can chelate metal ions and exhibit unique biological activities.

生物活性

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine, with the chemical formula C₆H₁₂N₂O₃S and CAS number 923177-16-6, is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and a hydroxylamine moiety. This unique structure contributes to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₁₂N₂O₃S |

| Molecular Weight | 178.24 g/mol |

| CAS Number | 923177-16-6 |

| Functional Groups | Piperidine, Methanesulfonyl, Hydroxylamine |

This compound acts primarily through its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group serves as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target proteins, leading to various biological effects, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor in enzymatic studies by interacting with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .

- Biochemical Probing : It is investigated for its role as a biochemical probe in research settings, targeting specific metabolic pathways.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties through the inhibition of CDKs. CDKs are often deregulated in cancer cells, making them attractive targets for therapeutic intervention. Studies have demonstrated that related compounds with similar structural features can effectively inhibit CDK activity, leading to reduced tumor growth in various human cancer cell lines .

Anti-inflammatory and Antimicrobial Properties

The compound has also been explored for its potential anti-inflammatory and antimicrobial activities. Its hydroxylamine moiety may contribute to these effects by modulating inflammatory pathways or inhibiting microbial growth through disruption of bacterial cell wall synthesis.

Research Findings and Case Studies

- CDK Inhibition Study : A study highlighted that compounds similar to this compound showed potent inhibitory activity against CDK1, CDK2, and CDK4, with IC₅₀ values in the low micromolar range . This suggests a promising avenue for cancer treatment.

- Synthesis and Reactivity Analysis : The synthesis involves reacting piperidine derivatives with methanesulfonyl chloride and hydroxylamine under basic conditions. The resulting compound can undergo various reactions such as oxidation to form sulfone derivatives or reduction to sulfide derivatives.

- Biochemical Probes : The compound's ability to act as a biochemical probe has been demonstrated in studies where it was used to investigate enzyme-substrate interactions and metabolic pathways .

Comparison with Similar Compounds

This compound can be compared to other similar compounds based on their functional groups and biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(1-methanesulfonylpiperidin-4-yl)amine | Lacks hydroxylamine moiety | Different reactivity |

| N-(1-methanesulfonylpiperidin-4-ylidene)hydrazine | Contains hydrazine instead of hydroxylamine | Distinct chemical properties |

| N-(1-methanesulfonylpiperidin-4-ylidene)hydroxamic acid | Hydroxamic acid group | Exhibits unique chelation properties |

特性

IUPAC Name |

N-(1-methylsulfonylpiperidin-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMCNSWSJGOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(=NO)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。